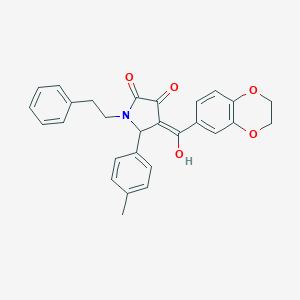
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and molecular biology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to inhibit tubulin polymerization. This compound binds to the colchicine binding site on tubulin and prevents the polymerization of microtubules, which are essential for cell division. This inhibition of tubulin polymerization leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been investigated for its potential to inhibit angiogenesis, which is the process of new blood vessel formation, and has been shown to exhibit anti-angiogenic activity. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its potent anticancer activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to exhibit anti-angiogenic and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One of the most significant directions is the development of new analogs of this compound with improved solubility and pharmacokinetic properties. Additionally, the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and angiogenesis, should be further explored. Further studies are also needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Overall, 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has significant potential for the development of new drugs and the treatment of various diseases, making it an important area of research.
合成法
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved through different methods. One of the most common methods involves the reaction of 3,4,5-trimethoxybenzaldehyde, 5-methylisoxazole-3-carboxylic acid, and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired product. This method has been optimized to achieve high yields and purity of the product.
科学的研究の応用
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. This compound has also been investigated as a potential inhibitor of tubulin polymerization, which is a key process in cancer cell proliferation.
特性
製品名 |
4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H21FN2O7 |
分子量 |
468.4 g/mol |
IUPAC名 |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21FN2O7/c1-12-9-18(26-34-12)27-20(14-10-16(31-2)23(33-4)17(11-14)32-3)19(22(29)24(27)30)21(28)13-5-7-15(25)8-6-13/h5-11,20,28H,1-4H3/b21-19+ |
InChIキー |
KZQJJXHZMZDCKG-XUTLUUPISA-N |
異性体SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266685.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)